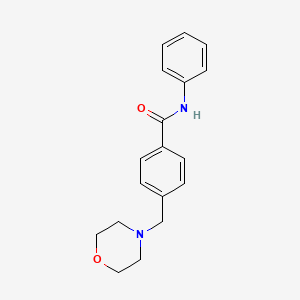

![molecular formula C10H11F3N2O2 B5628992 1-(2-furyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5628992.png)

1-(2-furyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-furyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone is a compound of interest due to its structural features, incorporating elements such as a furfural group and a trifluoromethyl imidazolidinyl moiety. These features suggest a compound that could exhibit unique chemical and physical properties, making it a candidate for further exploration in various chemical synthesis and material science applications.

Synthesis Analysis

The synthesis of related furyl-imidazole derivatives often involves condensation reactions, as seen in the synthesis of 2-(2-furyl)-1-methyl-1H-acenaphtho[9,10-d]imidazole, where 9,1-acenaphthenequinone and furfural are condensed in the presence of ammonium acetate, followed by N-methylation (Achkasova & El’chaninov, 2006). Similarly, the synthesis of 1-(2-furyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone could involve strategic condensation and subsequent functional group modification steps.

Molecular Structure Analysis

Structural analysis of closely related compounds, such as 2-(2-furyl)-1H-imidazoles, reveals that the furyl and imidazole rings can influence the overall geometry and electronic distribution within the molecule, affecting its chemical reactivity and physical properties. The interaction between the furyl moiety and electron-withdrawing groups in imidazoles stabilizes specific tautomeric forms, which can be crucial for understanding the behavior of 1-(2-furyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone (Nikitina et al., 2020).

Chemical Reactions and Properties

Electrophilic substitution reactions involving furyl-imidazole compounds show selective reactivity towards the furyl ring under acidic conditions and broader reactivity under neutral conditions (Achkasova & El’chaninov, 2006). This suggests that 1-(2-furyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone could exhibit similar selective reactivity patterns, influenced by the electronic effects of the trifluoromethyl and imidazolidinyl groups.

properties

IUPAC Name |

1-(furan-2-yl)-2-[2-(trifluoromethyl)imidazolidin-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O2/c11-10(12,13)9(14-3-4-15-9)6-7(16)8-2-1-5-17-8/h1-2,5,14-15H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQDBXSNGQJYDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(N1)(CC(=O)C2=CC=CO2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-2-yl)-2-[2-(trifluoromethyl)imidazolidin-2-yl]ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-isobutyl-1'-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5628914.png)

![3-methoxy-1-(2-{4-[(3-methylphenyl)thio]piperidin-1-yl}-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B5628922.png)

![2-acetyl-8-[3-(2-methyl-1H-imidazol-1-yl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5628924.png)

![1-(4-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5628928.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5628934.png)

![1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5628952.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methoxyacetyl)pyrrolidin-3-yl]-5-(ethylthio)thiophene-2-carboxamide](/img/structure/B5628953.png)

![N-[4-(4-morpholinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5628957.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5628964.png)

![N-[2-(2-methoxyphenyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5628984.png)